molecular formula C19H26ClFN2O B13742289 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride CAS No. 36524-92-2

2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride

Cat. No.: B13742289
CAS No.: 36524-92-2
M. Wt: 352.9 g/mol
InChI Key: OOULBTMKLXHIAB-UHFFFAOYSA-N
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Description

2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is a synthetic compound that belongs to the class of bicyclic piperazine derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and central nervous system effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the bicyclic core.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of N-substituted piperazine derivatives

Scientific Research Applications

2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its effects on the central nervous system, including potential use as an analgesic or anesthetic.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In the central nervous system, it may modulate neurotransmitter receptors, leading to analgesic or anesthetic effects.

    Pathways Involved: The exact pathways are still under investigation, but it is believed to involve inhibition of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(p-Chlorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
  • 2-(4-(p-Methylphenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride

Uniqueness

2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins.

Properties

CAS No.

36524-92-2

Molecular Formula

C19H26ClFN2O

Molecular Weight

352.9 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-ium-1-yl]bicyclo[3.3.1]nonan-9-one;chloride

InChI

InChI=1S/C19H25FN2O.ClH/c20-15-5-7-16(8-6-15)21-10-12-22(13-11-21)18-9-4-14-2-1-3-17(18)19(14)23;/h5-8,14,17-18H,1-4,9-13H2;1H

InChI Key

OOULBTMKLXHIAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)C2=O)[NH+]3CCN(CC3)C4=CC=C(C=C4)F.[Cl-]

Origin of Product

United States

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